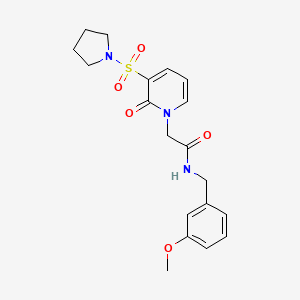

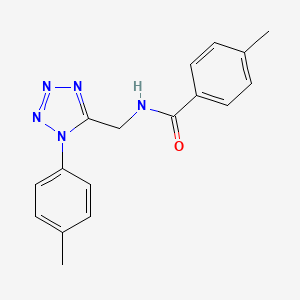

N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-(间甲苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

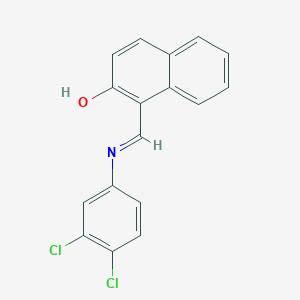

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as S32212, is a novel compound that has gained significant attention in the field of drug discovery due to its potential therapeutic applications.

科学研究应用

酶抑制和治疗潜力

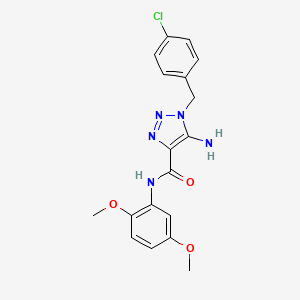

Virk等(2018)的一项研究合成了结构类似于N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-(间甲苯氧基)乙酰胺的化合物,评估了它们对牛碳酸酐酶(bCA-II)、乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)等酶的酶抑制潜力。他们的研究发现某些化合物表现出显着的抑制潜力,表明在与酶失调相关的疾病中具有治疗意义(Virk等,2018)。

抗菌活性

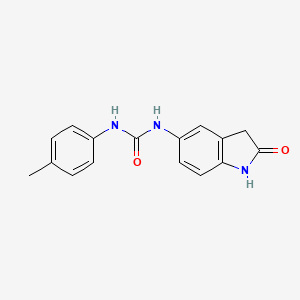

Khan等(2019)合成了N-(2,6-二甲苯基)-2-(哌嗪-1-基)乙酰胺的衍生物,显示出显着的抗菌、抗真菌和驱虫活性。他们的研究结果表明,该结构类别中的化合物可以作为新型抗菌剂的基础,突出了核心结构对生物活性的重要性(Khan等,2019)。

在阿尔茨海默病中的治疗应用

在一项针对阿尔茨海默病的研究中,合成了一系列新的多功能酰胺,显示出中等酶抑制潜力和轻度细胞毒性。合成的化合物之一,2-呋喃基(1-哌嗪基)甲酮与3,5-二氯-2-羟基苯磺酰氯偶联,对与阿尔茨海默病相关的酶显示出良好的活性。这表明该结构框架内的化合物有可能被开发为阿尔茨海默病的治疗剂(Hassan等,2018)。

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced cholinergic neurotransmission.

Pharmacokinetics

In silico and in vivo studies suggest that it hasadequate pharmacokinetic properties

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the transmission of nerve impulses, which can affect various physiological processes. In a study, the compound was found to have a neuroprotective effect against aluminium-induced neurotoxicity .

属性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18-6-5-7-19(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)20-8-3-4-9-21(20)29-2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAXMPFAMCZOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)

![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)